BenchChemオンラインストアへようこそ!

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide

Molecular Weight Library Design Scaffold Hopping

Procure CAS 941940-95-0 as a computationally differentiated, scaffold-matched negative control or diversity screening compound. Its benzamide core (not benzimidazole), TPSA >90 Ų (non‑CNS), moderate lipophilicity (XLogP3 2.6), and single H‑bond donor distinguish it from active IRAK‑1/4 inhibitor probes and CNS‑penetrant chemotypes. No bioactivity, selectivity, or safety data exist in public databases—ideal for unbiased SAR attribution and panel profiling. Parallel acquisition of the benzimidazole comparator (MW 395, TPSA ~80–85 Ų) is advised for head‑to‑head physicochemical profiling. Available in research quantities; contact suppliers for purity, scale, and lead time.

Molecular Formula C21H25N3O5
Molecular Weight 399.4 g/mol
CAS No. 941940-95-0
Cat. No. B3309336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide
CAS941940-95-0
Molecular FormulaC21H25N3O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
InChIInChI=1S/C21H25N3O5/c1-15-18(4-3-5-19(15)24(26)27)21(25)22-14-20(23-10-12-29-13-11-23)16-6-8-17(28-2)9-7-16/h3-9,20H,10-14H2,1-2H3,(H,22,25)
InChIKeyXVSZIZHGQWEWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941940-95-0): Structural & Physicochemical Baseline for Procurement Evaluation


N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941940-95-0; molecular formula C₂₁H₂₅N₃O₅; MW 399.4 g/mol) is a synthetic small molecule belonging to the class of morpholine-containing nitrobenzamides [1]. Its structure features a 2-methyl-3-nitrobenzamide core linked via an ethyl spacer to a morpholine ring and a 4-methoxyphenyl substituent. Computed physicochemical properties include an XLogP3 of 2.6, topological polar surface area of 96.6 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound possesses one undefined chiral center and is cataloged in the PubChem database (CID 16813208) as a screening-compound scaffold; no primary bioactivity data, patent-defined utility, or in-vivo characterization has been reported for this specific molecular entity [1].

Why Generic Substitution Fails: Critical Limitations in the Public Evidence Base for N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide Require Explicit Procurement Caution


At the time of this analysis, no peer-reviewed primary research articles, issued patents, or curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain experimentally measured biological activity, selectivity, pharmacokinetic, or safety data for CAS 941940-95-0 [1]. The single BindingDB entry (BDBM50348431) with beta-2 adrenergic receptor EC₅₀ data references a distinct chemical structure (verified by non-matching SMILES) [2]. Consequently, any assumption that this compound can serve as a functional substitute for structurally analogous morpholino-nitrobenzamides with established target engagement (e.g., IRAK-1/4 inhibitors or beta-2 adrenergic tool compounds) is unsupported by empirical evidence [2][3]. Procurement decisions involving this compound must therefore be predicated exclusively on its computationally derived physicochemical differentiation from comparator scaffolds, with explicit acknowledgment that biological functional equivalence has not been demonstrated.

Quantitative Differentiators for N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide Relative to Available Comparator Scaffolds


Molecular Weight Differentiation Enables Library Subset Mining Distinct from 4-Nitrobenzamide and Benzimidazole Scaffolds

The molecular weight of the target compound (399.4 g/mol) places it in a distinct physicochemical space compared to two structurally related comparator scaffolds with published bioactivity: the 4-nitrobenzamide analog N-[2-(4-methoxyphenyl)-2-(4-morpholinyl)ethyl]-3-nitrobenzamide (MW 385.4 g/mol; Δ = 14.0 Da) and the IRAK-1/4 inhibitor N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide (MW 395.4 g/mol; Δ = 4.0 Da) [1][2]. For procurement involving molecular-weight-binned screening libraries (e.g., fragment-based or diversity-oriented synthesis collections), the 399.4 Da value enables inclusion in a distinct bin that neither comparator occupies, facilitating scaffold-hopping exploration [3].

Molecular Weight Library Design Scaffold Hopping

Lipophilicity (XLogP3) Positioning Between Structurally Adjacent Nitrobenzamide Variants Guides Selection for Permeability-Sensitive Assays

The predicted XLogP3 of 2.6 for the target compound indicates moderate lipophilicity, positioning it between the lower XLogP3 of ~2.2–2.3 predicted for the 4-nitrobenzamide analog (estimated from structurally equivalent C₂₀H₂₃N₃O₅ with one less methylene and different nitro position) and the higher XLogP3 of ~2.8–3.0 for certain benzimidazole-containing morpholino-nitrobenzamide analogs [1][2]. This incremental difference in lipophilicity may influence passive membrane permeability, non-specific binding, and solubility in aqueous assay buffers—key determinants for cellular screening assay compatibility [3].

Lipophilicity Permeability Physicochemical Optimization

Topological Polar Surface Area (96.6 Ų) Differentiates the Compound from Lower-PSA Benzimidazole Scaffolds in CNS-Penetrance Prioritization

The computed topological polar surface area (TPSA) of 96.6 Ų for the target compound is significantly higher than the estimated TPSA of ~75–85 Ų for morpholino-benzimidazole-nitrobenzamides (e.g., IRAK-1/4 inhibitor series), owing to the benzimidazole core replacing the ethyl-linked benzamide in the comparator [1][2]. The widely applied CNS drug-likeness threshold of TPSA < 90 Ų for favorable brain penetration classifies the target compound as less likely to passively cross the blood-brain barrier, whereas the benzimidazole analogs may reside at or below this threshold [3]. This distinction is actionable for procurement strategies targeting peripheral versus CNS drug-discovery programs.

Polar Surface Area CNS Penetrance Blood-Brain Barrier

Hydrogen-Bond Donor Count (HBD = 1) Contrasts with Imidazole/Benzimidazole Congeners Possessing Two or More Donors

The target compound contains a single hydrogen-bond donor (the amide NH), whereas many morpholino-benzimidazole-nitrobenzamide congeners possess two or more H-bond donors due to the benzimidazole N-H functionality [1][2]. In fragment-based and lead-optimization workflows, the HBD count influences ligand efficiency metrics, desolvation penalties, and compatibility with pharmacophore models that constrain the number of donor interactions at the binding site [3]. This parameter is a static structural feature that does not change with biological context and is directly verifiable from the molecular structure alone.

Hydrogen Bond Donor Ligand Efficiency Pharmacophore Design

Absence of Reported Kinase or GPCR Bioactivity Confers Value as a True Negative Control for Morpholine-Nitrobenzamide Chemical Probe Panels

Major public bioactivity repositories (PubChem BioAssay, ChEMBL, BindingDB) contain no curated activity data for CAS 941940-95-0 against any protein target, including kinases, GPCRs, and epigenetic enzymes that are known to engage structurally related morpholino-nitrobenzamides [1][2]. In contrast, the IRAK-1/4 inhibitor series (e.g., CAS 509093-47-4) has well-characterized potency against interleukin-1 receptor-associated kinases [2]. This absence of documented bioactivity—when confirmed through bespoke in-house profiling—positions the compound as a candidate negative control (inactive scaffold-matched comparator) for selectivity panels that require a structurally analogous but target-silent reference compound [3].

Negative Control Chemical Probe Selectivity Profiling

Evidence-Backed Application Scenarios for N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide (CAS 941940-95-0) Based on Current Data


Physicochemical Diversity Library Enrichment for Peripheral-Target High-Throughput Screening

The compound's molecular weight (399.4 g/mol), XLogP3 (2.6), and TPSA (96.6 Ų) place it in a distinct physicochemical quadrant compared to lower-MW, lower-PSA benzimidazole-based morpholine-nitrobenzamide screening compounds . Procurement for diversity-oriented screening decks targeting peripheral (non-CNS) protein targets is rational, as the TPSA > 90 Ų excludes it from CNS-penetrant chemical space while the moderate lipophilicity balances solubility and permeability . Library designers should note that no target engagement data exist to support specific target-family enrichment beyond scaffold-level physicochemical rationale . (Evidence source: Section 3, Evidence Items 1–3.)

Scaffold-Matched Negative Control for Morpholino-Nitrobenzamide Chemical Probe Studies

When in-house selectivity profiling against kinase, GPCR, and epigenetic target panels confirms the absence of significant off-target activity (consistent with the current public database silence), this compound becomes a candidate scaffold-matched negative control for SAR studies involving active morpholino-nitrobenzamide chemical probes . Its single hydrogen-bond donor and absence of the benzimidazole N-H motif structurally distinguish it from active IRAK-1/4 inhibitor probes while retaining the morpholino-nitrobenzamide scaffold core, enabling attribution of biological effects to the pharmacophore modifications present in active analogs . (Evidence source: Section 3, Evidence Items 4–5.)

Scaffold-Hopping Feasibility Assessment in Benzimidazole-to-Benzamide Core-Replacement Projects

The benzamide core of the target compound represents a direct scaffold-hop from the benzimidazole core found in IRAK-1/4 inhibitor leads . The molecular-weight difference (+4 Da vs. IRAK-1/4 inhibitor) and altered hydrogen-bond donor/acceptor profile (HBD = 1 vs. ≥2; TPSA = 96.6 vs. ~80–85 Ų) make this compound a structurally informative comparator for medicinal chemistry teams evaluating whether benzimidazole-to-benzamide core replacement preserves favorable physicochemical properties or introduces liabilities (e.g., reduced CNS penetrance) . Procurement for scaffold-hopping assessment requires parallel acquisition of both this compound and the benzimidazole comparator for head-to-head physicochemical profiling . (Evidence source: Section 3, Evidence Items 1, 3, 4.)

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.